molecular formula C9H6FN B1210502 3-Fluoroquinoline CAS No. 396-31-6

3-Fluoroquinoline

Cat. No.: B1210502
CAS No.: 396-31-6
M. Wt: 147.15 g/mol
InChI Key: UFIGOYSEDNHKGT-UHFFFAOYSA-N
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Description

3-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines, including this compound, are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .

Mechanism of Action

Target of Action

3-Fluoroquinoline, like other fluoroquinolones, primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . Both of these enzymes are essential for bacterial DNA replication . DNA gyrase is a tetramer composed of 2 GyrA and 2 GyrB subunits .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the DNA replication fork .

Biochemical Pathways

The primary biochemical pathway affected by this compound is DNA synthesis. By targeting DNA gyrase and topoisomerase IV, this compound inhibits DNA replication . This inhibition occurs as the drug stabilizes the DNA strand breaks created by these enzymes, blocking the progress of the DNA replication fork .

Pharmacokinetics

These properties contribute to the broad-spectrum antimicrobial activity of fluoroquinolones .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial DNA replication, leading to cell death . This is achieved through the drug’s interaction with DNA gyrase and topoisomerase IV, and the subsequent blocking of the DNA replication fork .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to ultraviolet radiation can induce the formation of photoactivated molecules like singlet oxygen, superoxide anion radicals, and hydrogen peroxide, which can alter biological systems and generate harmful effects like phototoxicity .

Biochemical Analysis

Biochemical Properties

3-Fluoroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, this compound disrupts the supercoiling of DNA, leading to the cessation of bacterial growth . Additionally, this compound has been shown to interact with cytochrome P450 enzymes in the liver, affecting the metabolism of other compounds .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In bacterial cells, it inhibits DNA replication, leading to cell death. In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress by generating reactive oxygen species, which can lead to apoptosis or programmed cell death . Furthermore, this compound can modulate the expression of genes involved in detoxification and stress response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV, forming a ternary complex with DNA. This complex stabilizes the DNA strand breaks created by these enzymes, preventing the progression of the DNA replication fork and ultimately inhibiting DNA synthesis . In mammalian cells, this compound can interact with mitochondrial enzymes, leading to the disruption of mitochondrial function and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term exposure to this compound in cell cultures has shown a gradual increase in oxidative stress and mitochondrial dysfunction, leading to reduced cell viability . In vivo studies have demonstrated that the compound can accumulate in tissues over time, potentially leading to chronic toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant adverse effects. At higher doses, this compound can cause toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects, indicating a narrow therapeutic window .

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes. The major metabolic pathways include hydroxylation and oxidation, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolism of this compound can affect the levels of other metabolites and influence metabolic flux in the liver .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters, such as organic anion-transporting polypeptides, which facilitate its uptake into cells . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution can be influenced by factors such as protein binding and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. The compound can cross the mitochondrial membrane and interact with mitochondrial enzymes, affecting their activity and function . Post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific subcellular compartments . The localization of this compound within cells can impact its biochemical activity and overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoroquinoline can be synthesized through various methods. One common approach involves the reduction of 2-bromo-3-fluoroquinoline using palladium on carbon (Pd/C) and triethylamine in methanol . Another method includes the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, hydrogenated quinoline derivatives, and quinoline N-oxide derivatives .

Scientific Research Applications

3-Fluoroquinoline has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It serves as a probe in studying biological systems due to its unique properties.

    Medicine: It is investigated for its potential as an antibacterial, antiviral, and antimalarial agent.

    Industry: It is used in the production of liquid crystals and dyes.

Comparison with Similar Compounds

  • 3-Aminoquinoline
  • 3,5-Difluoroquinoline
  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine

Comparison: 3-Fluoroquinoline is unique due to the presence of a single fluorine atom at the third position, which significantly enhances its biological activity compared to non-fluorinated quinolines. Its specific substitution pattern also allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIGOYSEDNHKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192711
Record name 3-Fluoroquinoline
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Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396-31-6
Record name 3-Fluoroquinoline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoroquinoline
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Record name 396-31-6
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Record name 3-Fluoroquinoline
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Record name 3-FLUOROQUINOLINE
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Synthesis routes and methods I

Procedure details

23.5 g of 3-aminoquinoline and 12.1 g of sodium nitrite in 20 cm3 of distilled water were added cautiously to 100 cm3 of tetrafluoroboric acid cooled to about 0° C., with vigorous stirring, and the reaction mixture was thus stirred for 30 minutes. The suspension was filtered, spin-filtered, washed with 3 times 30 cm3 of ice-cold tetrafluoroboric acid, 50 cm3 of ice-cold ethanol and 4 times 30 cm3 of diethyl ether. The solid was dried in a desiccator (2 kPa) in the region of 20° C. and then taken up in 200 cm3 of toluene and heated at a temperature in the region of 90° C. for 1 hour with stirring. After cooling to about 20° C., the phases of the reaction mass were separated by settling and the insoluble oil was washed with 3 times 100 cm3 of toluene and taken up in 110 cm3 of water, which was basified by slow addition of sodium hydrogen carbonate so that the pH was at about 8. The aqueous phase was extracted with 5 times 100 cm3 of diethyl ether and the organic phases were combined, washed with twice 50 cm3 of water, dried over magnesium sulfate and taken up with vegetable charcoal (3S), filtered and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 45° C. The oil was taken up in 50 cm3 of a 40-60° C. petroleum ether/ethyl acetate mixture (90/10 by volume) and the insoluble material was filtered off, rinsed with twice 25 cm3 of a 40-60° C. petroleum ether/ethyl acetate mixture (90/10 by volume) and dried in a desiccator under reduced pressure (2 kPa) at a temperature in the region of 20° C. The filtrate was concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue obtained was purified by chromatography under atmospheric pressure, on a column of silica gel (particle size 20-45μ; diameter 5 cm; height 45 cm), eluting with a 40-60° C. petroleum ether/ethyl acetate mixture (90/10 by volume) and collecting 100-cm3 fractions. Fractions 20 to 31 were combined and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. 13 g of 3-fluoroquinoline were obtained in the form of a colorless liquid.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quinolin-3-amine (4 g, 27.7 mmol) was added to HBF4 (26 mL, 48% aqueous solution) portionwise at room temperature, and the mixture was stirred at room temperature until it became homogeneous. The mixture was then cooled to 0° C., and a solution of NaNO2 (2.4 g, 34.8 mmol) in H2O (8 mL) was added dropwise, when the reaction mixture became heterogeneous. The mixture was stirred at 0° C. for 1 hour, then the mixture was filtered, and the filtered cake was washed with cold EtOH, then Et2O. The resulting solid was dried under vacuum, then suspended in toluene in a round bottom flask and was refluxed for 1.5 hours. The resulting mixture was cooled to room temperature, and then poured into cold water. The organic layer was dried over Na2SO4, and then concentrated in vacuo to obtain the desired product (1.6 g). LC-MS: m/z 148.1 (M+H)+
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tert-butylnitrite (4.6 ml, 38.7 mmol) was added dropwise over 15 min to a solution of quinolin-3-amine (4.61 g, 32.0 mmol) and borontrifluoride-etherate (6 ml, 47.3 mmol) in dichlorobenzene (100 ml). The solution was heated to 100° C. After stirring for 1 h, the solution was cooled to ambient temperature and the dichlorobenzene was decanted leaving 3-fluoroquinoline as a black residue. Method [8] retention time 3.28 min by HPLC (M+ 148).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
4.61 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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